7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO). This inhibition helps in reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol
Uniqueness
7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its unique combination of hydroxyl, methoxyphenyl, and phenylamino groups, which contribute to its potent anti-inflammatory and neuroprotective properties. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C21H19N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-anilino-N-(4-methoxyphenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-13-12-17(27)26-20(22-13)18(19(25-26)23-14-6-4-3-5-7-14)21(28)24-15-8-10-16(29-2)11-9-15/h3-12,23,25H,1-2H3,(H,24,28) |
InChI Key |
VFDMFSIZNSGXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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